molecular formula C12H15ClO B13800482 4-Chloro-2',5'-dimethylbutyrophenone CAS No. 71526-84-6

4-Chloro-2',5'-dimethylbutyrophenone

Cat. No.: B13800482
CAS No.: 71526-84-6
M. Wt: 210.70 g/mol
InChI Key: RLXPXHOSBRQERJ-UHFFFAOYSA-N
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Description

4-Chloro-2’,5’-dimethylbutyrophenone is an organic compound with the molecular formula C12H15ClO It is a chlorinated derivative of butyrophenone, characterized by the presence of a chlorine atom and two methyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’,5’-dimethylbutyrophenone typically involves the chlorination of 2’,5’-dimethylbutyrophenone. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-2’,5’-dimethylbutyrophenone follows a similar synthetic route but with optimized conditions for higher yield and purity. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and recrystallization helps in obtaining the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’,5’-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-chloro-2’,5’-dimethylbenzoic acid.

    Reduction: Formation of 4-chloro-2’,5’-dimethylbutanol.

    Substitution: Formation of 4-amino-2’,5’-dimethylbutyrophenone or 4-thio-2’,5’-dimethylbutyrophenone.

Scientific Research Applications

4-Chloro-2’,5’-dimethylbutyrophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2’,5’-dimethylbutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-aminotoluene
  • 4-Chloro-2-methylaniline
  • 4-Chloro-2-methoxyaniline

Comparison

4-Chloro-2’,5’-dimethylbutyrophenone is unique due to the presence of both chlorine and two methyl groups on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the additional methyl groups can influence the compound’s steric and electronic properties, affecting its interaction with molecular targets.

Properties

CAS No.

71526-84-6

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

4-chloro-1-(2,5-dimethylphenyl)butan-1-one

InChI

InChI=1S/C12H15ClO/c1-9-5-6-10(2)11(8-9)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3

InChI Key

RLXPXHOSBRQERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCCCl

Origin of Product

United States

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